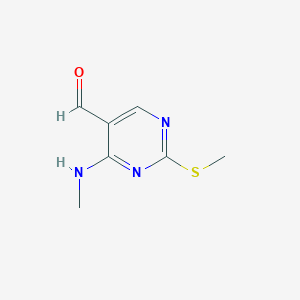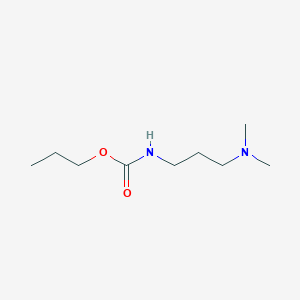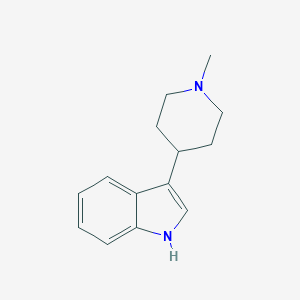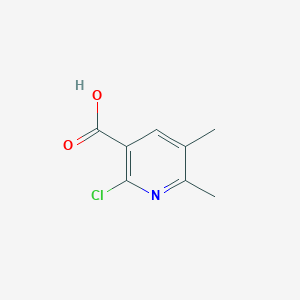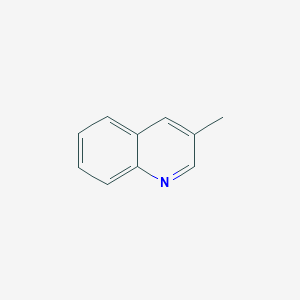
3-Methylquinoline
Vue d'ensemble
Description
3-Methylquinoline is a methylquinoline and a natural product found in Medicago sativa . It is widely employed for the synthesis of dyes, food coloring agents, pharmaceutical reagents, pH indicators, and in various industrial processes .
Synthesis Analysis
3-Methylquinoline has been synthesized by the methylation of quinoline with methanol in the presence of various zeolites in a fixed-bed reactor . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best .
Molecular Structure Analysis
The molecular formula of 3-Methylquinoline is C10H9N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Physical And Chemical Properties Analysis
3-Methylquinoline is a liquid with a molecular weight of 143.19 g/mol. It has a refractive index of n20/D 1.615 (lit.), a boiling point of 252-253 °C (lit.), a melting point of 16-17 °C (lit.), and a density of 1.069 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Development
3-Methylquinoline is a significant compound in medicinal chemistry due to its structural similarity to quinoline, which is known for its broad spectrum of bioactivity. It serves as a core template in drug design, particularly for antimalarial, antibacterial, and anticancer agents. The compound’s ability to interact with various biological targets makes it a valuable pharmacophore for future drug development .
Organic Synthesis: Building Block for Heterocyclic Compounds
In synthetic organic chemistry, 3-Methylquinoline is utilized as a building block for constructing more complex heterocyclic compounds. Its versatility allows for the synthesis of various functionalized derivatives, which can lead to the discovery of new molecules with potential industrial and pharmaceutical applications .
Pharmacological Research: Biological Activity Profiling
The derivatives of 3-Methylquinoline are subject to extensive in vivo and in vitro screening to determine their biological activities. This includes evaluating their therapeutic potential across a range of diseases and conditions, thereby contributing to the identification of new drug candidates .
Mécanisme D'action
Target of Action
3-Methylquinoline, also known as C10H9N, is a derivative of quinoline Quinoline derivatives are known to interact with various cellular targets, influencing cellular metabolism .
Mode of Action
Quinoline, the parent compound, is a weak tertiary base and can form salts with acids . It exhibits similar reactions to pyridine and benzene and can participate in both electrophilic and nucleophilic substitution reactions . It’s plausible that 3-Methylquinoline may exhibit similar chemical behaviors.
Biochemical Pathways
There is evidence of a degradation pathway for 3-methylquinoline . In this pathway, 3-Methylquinoline is degraded to 2,5,6-trihydroxy-3-methylpyridine by the bacterium Comamonas testosteroni 63 . This compound is further degraded to unknown products .
Pharmacokinetics
The physicochemical properties of 3-methylquinoline, such as its molecular weight (1431852) and structure , can influence its pharmacokinetic properties.
Result of Action
It’s known that quinoline derivatives can influence cellular metabolism . Given the structural similarity, 3-Methylquinoline might have similar effects.
Action Environment
The action of 3-Methylquinoline can be influenced by various environmental factors. For instance, 3-Methylquinoline has been found in groundwater near landfills containing azaarene contaminated wastes, near creosote wood preservation facilities, in aquifers affected by fossil fuel processing activities, and in shale oil . These environmental factors could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Propriétés
IUPAC Name |
3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBDAFLSBDGPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210108 | |
| Record name | 3-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 16.5 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Methylquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10803 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00953 [mmHg] | |
| Record name | 3-Methylquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10803 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Methylquinoline | |
CAS RN |
612-58-8 | |
| Record name | 3-Methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YC9RBW2G0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 3-methylquinoline is C10H9N, and its molecular weight is 143.19 g/mol. []
A: Yes, detailed 1H and 13C NMR data for 3-methylquinoline, including one-on-one assignments of the resonances to each structural part, are available in the literature. []
A: 3-Methylquinoline has been characterized using various spectroscopic techniques, including UV-Vis, IR, NMR (1H and 13C), and mass spectrometry. [, , ]
ANone: Several methods have been reported for the synthesis of 3-methylquinoline and its derivatives, including:
- von Miller-Kinkelin reaction: This method utilizes aniline and propionaldehyde in the presence of iron (III) chloride and zinc chloride as condensing agents. []
- Wittig-olefination–Claisen-rearrangement: This approach involves the reaction of o-nitrobenzaldehydes with crotyloxymethylene triphenylphosphorane followed by a series of transformations. []
- Friedländer reaction: This method involves the condensation of o-aminoveratraldehyde with 2-oxobutyric acid in the presence of a base. []
- Reaction of aniline and propanol over modified USY zeolite: This heterogeneous catalytic approach uses modified USY zeolite to promote the formation of 3-methylquinoline and other alkyl quinoline derivatives. []
A: Yes, a recent study reported the direct synthesis of 3-methylquinoline from nitroarenes and aliphatic alcohols using titania-supported iridium subnanoclusters as a heterogeneous catalyst. [] Another study demonstrated the use of a ruthenium catalyst for a similar transformation. [, , ]
A: The reactivity of 3-methylquinoline is influenced by the nature and position of substituents. Electron-donating groups generally increase the reactivity towards electrophilic attack, while electron-withdrawing groups decrease it. []
A: Studies using 13C-labeled substrates have provided insights into the mechanism of quinoline formation from N-methylacetanilide in the presence of zinc chloride. The results support a new mechanism involving the formation of a 6-methylquinoline intermediate. []
A: Yes, a bacterial strain identified as Comamonas testosteroni Q10 has been shown to utilize 3-methylquinoline as its sole carbon and energy source for growth. [, , ]
A: Studies on the biodegradation of 3-methylquinoline by Comamonas testosteroni 63 identified several metabolites, including 3-methyl-2-oxo-1,2-dihydroquinoline, 6-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline, 5,6-dihydroxy-3-methyl-2-oxo-1,2-dihydroquinoline, and 2,5,6-trihydroxy-3-methylpyridine. []
ANone: While specific data on the environmental fate and transport of 3-methylquinoline is limited in the provided research, its biodegradability by certain bacterial strains suggests a potential for natural attenuation in contaminated environments. Further research is needed to fully understand its environmental behavior.
A: 3-Methylquinoline derivatives, particularly those containing nitrogen and oxygen atoms, can act as ligands in various catalytic reactions. For example, 2,2'-bipyridine ligands derived from 3-methylquinoline have been successfully employed in asymmetric allylic oxidation and cyclopropanation reactions. []
A: Studies have investigated the role of 3-Methylquinoline as a substrate in zinc hydride-catalyzed hydrofunctionalization reactions. Isolation and characterization of reaction intermediates provided mechanistic insights into the regioselective hydroboration and hydrosilylation of 3-Methylquinoline. []
ANone: 3-Methylquinoline derivatives have shown potential in various fields, including:
- Pharmaceuticals: As building blocks for the synthesis of bioactive compounds, such as potential anti-cancer agents targeting cyclooxygenase-2 (COX-2). [, , ]
- Catalysis: As ligands in various asymmetric catalytic reactions, offering potential for the development of enantioselective synthetic methods. []
- Materials science: As components in the development of functional materials with tailored properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



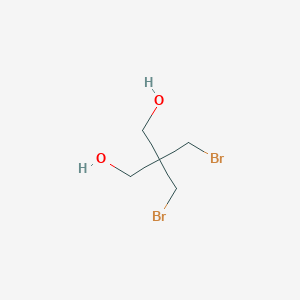


![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)
